
N1-(2-(2-氟苯基)-2-甲氧基丙基)-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule, likely to be a heterocyclic compound due to the presence of non-carbon atoms (nitrogen and oxygen) in the ring structure. It contains functional groups such as amide and ether, which could influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic ring, the amide groups, and the fluorophenyl and methoxypropyl groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide groups might be hydrolyzed under certain conditions, and the ether group could potentially be cleaved. The aromatic fluorophenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .科学研究应用
抑制剂的发现与开发
一种取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟-苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺被确认为一种有效且选择性的 Met 激酶抑制剂,表明具有相似结构的化合物有可能用于靶向癌症治疗 (Schroeder 等,2009)。
新型合成方法
已经开发出一种通过经典 Meinwald 重排从 3-(2-硝基芳基)环氧乙烷-2-甲酰胺合成 N1-(2-羧基芳基)-N2-(芳基或 H)草酰胺的新型一锅合成方法,展示了合成 N1-(2-(2-氟苯基)-2-甲氧基丙基)-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺等复杂分子的创新方法,以用于各种应用 (Mamedov 等,2016)。
用于 PET 研究的放射性合成
N-(哌啶-1-基)-5-(4-甲氧基苯基)-1-(2-氯苯基)-4-[18F]氟-1H-吡唑-3-甲酰胺的合成证明了使用氟代衍生物通过正电子发射断层扫描 (PET) 研究大脑中的大麻素受体的可行性,表明 N1-(2-(2-氟苯基)-2-甲氧基丙基)-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺在神经影像学中的潜力 (Katoch-Rouse & Horti,2003)。
对映选择性合成
由 N-杂环卡宾催化实现的脂肪醛的氧化对映选择性 α-氟化,其中 N-氟双(苯基)磺酰亚胺充当氧化剂和“F”源,展示了可以应用于生产氟代化合物(如 N1-(2-(2-氟苯基)-2-甲氧基丙基)-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺)的高级合成技术,增强了它们在药物化学中的适用性 (Li、Wu 和 Wang,2014)。
在疾病模型中的应用
特定化合物通过食欲素-1 受体机制调节摄食、唤醒、压力和药物滥用的作用表明,包括 N1-(2-(2-氟苯基)-2-甲氧基丙基)-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺在内的结构相关化合物在治疗具有强迫症成分的疾病(如暴饮暴食或其他饮食失调)方面具有治疗潜力 (Piccoli 等,2012)。
作用机制
Target of Action
The primary target of this compound, also known as Apixaban , is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which subsequently leads to the formation of a blood clot .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This binding results in a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing the generation of thrombin . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in blood clot formation.
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in blood clot formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .
安全和危害
未来方向
属性
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4/c1-23(31-2,18-10-3-4-11-19(18)24)15-25-21(29)22(30)26-16-8-7-9-17(14-16)27-13-6-5-12-20(27)28/h3-4,7-11,14H,5-6,12-13,15H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPDZXSYIURVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)(C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

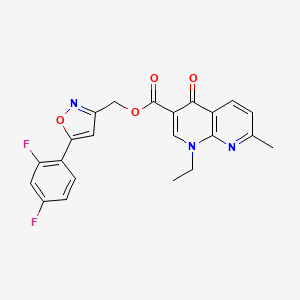
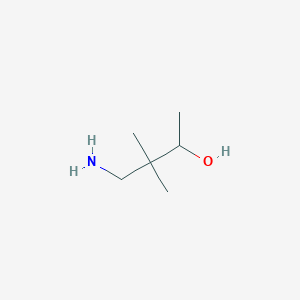
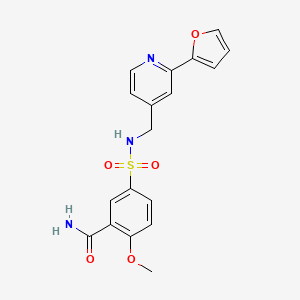

![1-(3-Methoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2780003.png)
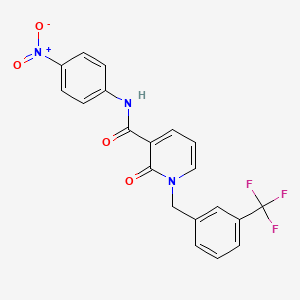
![8-(4-fluorophenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2780007.png)

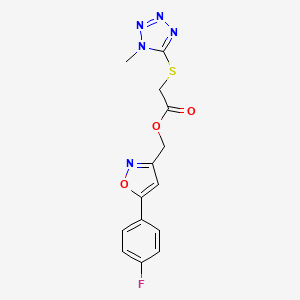
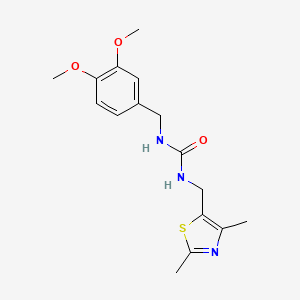
![Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2780014.png)

![N-[(1-Hydroxycyclobutyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780017.png)
![3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2780018.png)